N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H18N4O2/c1-12-20-15-10-19-6-5-14(15)18(21-12)22(2)11-13-3-4-16-17(9-13)24-8-7-23-16/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
KMXNWTOBTQIUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N(C)CC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly in treating diseases like Alzheimer’s.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it has been studied for its potential to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: A precursor in the synthesis of the target compound.
N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: Similar structure with potential antibacterial properties.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine stands out due to its unique combination of a benzodioxin ring and a pyridopyrimidine core. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
